molecular formula C27H24N4 B11995942 [(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile

[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile

Cat. No.: B11995942
M. Wt: 404.5 g/mol
InChI Key: ATOPZJBOPDNOSX-UHFFFAOYSA-N
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Description

[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the 2,4,6-trimethylphenyl derivatives, followed by the introduction of the dicyanovinyl group. The final step involves the formation of the methylene bridge, linking the two phenyl groups. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of substituted nitriles or other derivatives.

Scientific Research Applications

[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dicyanovinyl group plays a crucial role in its reactivity, enabling the compound to participate in electron transfer reactions and modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile: shares similarities with other dicyanovinyl-substituted compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dicyanovinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C27H24N4

Molecular Weight

404.5 g/mol

IUPAC Name

2-[[3-[[3-(2,2-dicyanoethenyl)-2,4,6-trimethylphenyl]methyl]-2,4,6-trimethylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C27H24N4/c1-16-7-18(3)26(20(5)24(16)9-22(12-28)13-29)11-27-19(4)8-17(2)25(21(27)6)10-23(14-30)15-31/h7-10H,11H2,1-6H3

InChI Key

ATOPZJBOPDNOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC2=C(C(=C(C=C2C)C)C=C(C#N)C#N)C)C)C=C(C#N)C#N)C

Origin of Product

United States

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